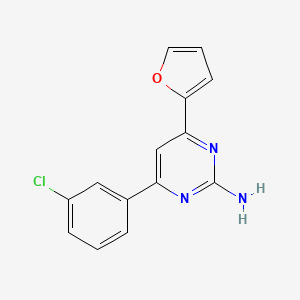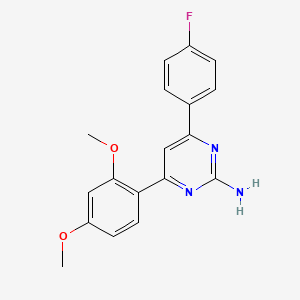
4-(3-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine, commonly referred to as CPFP, is an organic compound with a wide range of applications in the scientific research field. It is a heterocyclic aromatic compound, with a structure composed of a benzene ring attached to a pyrimidine ring. CPFP is a versatile compound with a wide range of potential applications, including in drug development, organic synthesis, and as a catalyst.
科学的研究の応用
CPFP has a wide range of potential applications in the scientific research field. It has been used as a catalyst in the synthesis of various compounds, such as benzothiophenes, thiophenes, and other heterocyclic compounds. It has also been used as a starting material in the synthesis of various drugs, including anti-cancer drugs. Additionally, CPFP has been used in the synthesis of various polymers, including polyamides and polyurethanes.
作用機序
The mechanism of action of CPFP is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes, which are involved in the metabolism of many drugs. Additionally, CPFP has been shown to bind to certain receptor sites in the body, which may be involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
CPFP has been shown to have a variety of biochemical and physiological effects. In animal studies, CPFP has been shown to decrease the activity of cytochrome P450 enzymes, which can lead to an increase in the bioavailability of drugs. Additionally, CPFP has been shown to bind to certain receptor sites in the body, which may be involved in the regulation of various physiological processes.
実験室実験の利点と制限
The use of CPFP in laboratory experiments has several advantages. It is readily available and can be synthesized in a variety of ways. Additionally, CPFP has a wide range of potential applications, and can be used as a catalyst in the synthesis of various compounds. However, there are some limitations to using CPFP in lab experiments. It is a relatively unstable compound, and can easily decompose when exposed to heat or light. Additionally, CPFP can be toxic, and should be handled with caution.
将来の方向性
The potential applications of CPFP are far-reaching, and there are many possible future directions for research. One possible direction is to further investigate the biochemical and physiological effects of CPFP, in order to better understand its mechanism of action. Additionally, further research could be done to explore the potential applications of CPFP in drug development and organic synthesis. Finally, further research could be done to investigate the potential of CPFP as a catalyst in the synthesis of various compounds.
合成法
CPFP can be synthesized in a variety of ways, although the most commonly used method is the condensation reaction between 3-chlorobenzoic acid and 2-furylformamide. This reaction is carried out in a solvent such as ethanol, and yields CPFP in a yield of approximately 85%. Other methods for synthesizing CPFP include the reaction between 2-aminobenzoic acid and furfural in aqueous solution, and the reaction between 3-chlorobenzoic acid and 2-furylformamide in the presence of a catalyst such as zinc chloride.
特性
IUPAC Name |
4-(3-chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c15-10-4-1-3-9(7-10)11-8-12(18-14(16)17-11)13-5-2-6-19-13/h1-8H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCBYIQZQHPLLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=NC(=N2)N)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














